molecular formula C15H13FO3 B1269839 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 428473-74-9

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269839
CAS No.: 428473-74-9
M. Wt: 260.26 g/mol
InChI Key: YRYWUDAXBLJQIT-UHFFFAOYSA-N
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Description

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 It is characterized by the presence of a fluorobenzyl group attached to a methoxybenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl alcohol and 3-methoxybenzaldehyde.

    Reaction: The 3-fluorobenzyl alcohol is first converted to 3-fluorobenzyl bromide using phosphorus tribromide (PBr3) in an inert atmosphere.

    Etherification: The 3-fluorobenzyl bromide is then reacted with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and reagents.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Use of industrial-scale purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(3-fluorobenzyloxy)aniline
  • 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid
  • 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol

Uniqueness

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYWUDAXBLJQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358259
Record name 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428473-74-9
Record name 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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